molecular formula C8H5F2N B1456922 2-(Difluoromethyl)Benzonitrile CAS No. 799814-30-5

2-(Difluoromethyl)Benzonitrile

Cat. No. B1456922
M. Wt: 153.13 g/mol
InChI Key: VZLPLYDPKXQAIA-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)Benzonitrile is a chemical compound with the molecular formula C8H5F2N . It has a molecular weight of 153.13 g/mol . The IUPAC name for this compound is 2-(difluoromethyl)benzonitrile .


Synthesis Analysis

The synthesis of 2-(Difluoromethyl)Benzonitrile and similar compounds has been a topic of research. For instance, a study describes the synthesis of a similar compound, SARM 2f, using a multi-step approach . Another patent discloses a synthesis method of 4-amino-2-trifluoromethyl benzonitrile .


Molecular Structure Analysis

The InChI code for 2-(Difluoromethyl)Benzonitrile is 1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H . The Canonical SMILES structure is C1=CC=C(C(=C1)C#N)C(F)F .


Physical And Chemical Properties Analysis

2-(Difluoromethyl)Benzonitrile has a molecular weight of 153.13 g/mol . It has a computed XLogP3 value of 2.5 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 153.03900549 g/mol . The topological polar surface area is 23.8 Ų . The compound has 11 heavy atoms .

Scientific Research Applications

Organic Synthesis

2-(Difluoromethyl)Benzonitrile: is a valuable building block in organic synthesis. Its difluoromethyl group can be used to introduce fluorine atoms into other chemical compounds, which is particularly useful in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter the biological activity of a compound, often leading to increased metabolic stability and bioavailability .

Medicinal Chemistry

In medicinal chemistry, 2-(Difluoromethyl)Benzonitrile serves as a precursor for the synthesis of various biologically active molecules. Its incorporation into drug candidates can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This compound can also contribute to the lipophilicity and membrane permeability of potential therapeutics .

Material Science

This chemical is used in material science research for the development of new materials with unique properties. For example, polymers containing 2-(Difluoromethyl)Benzonitrile may exhibit enhanced thermal stability, chemical resistance, and mechanical strength. These materials could find applications in advanced manufacturing, electronics, and aerospace industries .

Agrochemical Research

In the field of agrochemicals, 2-(Difluoromethyl)Benzonitrile is explored for its potential to create more effective pesticides and herbicides. The difluoromethyl group can confer increased potency and selectivity towards target pests or weeds, while also reducing the environmental impact due to lower required dosages .

Fluorination Reagents

The compound is also studied as a potential reagent for selective fluorination reactions. Researchers are interested in developing methods to use 2-(Difluoromethyl)Benzonitrile for introducing difluoromethyl groups into various substrates, which can be a challenging transformation in organic chemistry .

Protein Labeling

An emerging application of 2-(Difluoromethyl)Benzonitrile is in the area of bioconjugation, where it can be used for the site-selective labeling of proteins. This can be particularly useful for studying protein structure and function, as well as for developing targeted drug delivery systems .

properties

IUPAC Name

2-(difluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLPLYDPKXQAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726304
Record name 2-(Difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)Benzonitrile

CAS RN

799814-30-5
Record name 2-(Difluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …
Number of citations: 0 search.proquest.com

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